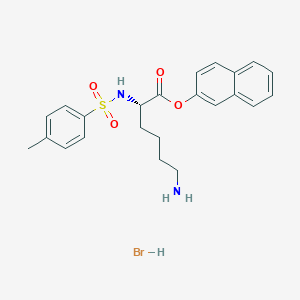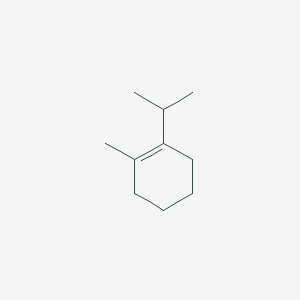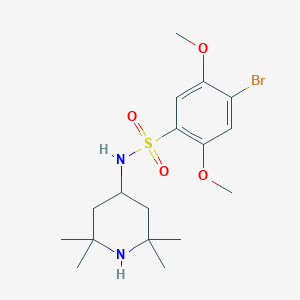
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIM-1 inhibitor and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the inhibition of PIM-1 kinase activity. PIM-1 kinase is a serine/threonine kinase that is known to play a crucial role in the regulation of cell growth and survival. Inhibition of PIM-1 kinase activity leads to the downregulation of various signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been found to reduce the expression of various proteins that are involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine in lab experiments include its high potency and specificity for PIM-1 kinase inhibition. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine. These include the development of new cancer treatments based on its PIM-1 kinase inhibition activity, the investigation of its potential applications in other areas such as cardiovascular disease and inflammation, and the development of new analogs with improved potency and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. Its PIM-1 kinase inhibition activity has been extensively studied for its potential applications in cancer research, and there are several future directions for its study in other areas. However, further studies are needed to determine its efficacy and safety in vivo before it can be used in clinical settings.
Méthodes De Synthèse
The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the activity of PIM-1 kinase, which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of PIM-1 kinase activity has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for the development of new cancer treatments.
Propriétés
Formule moléculaire |
C15H23NO3S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)13-10-15(14(19-4)9-12(13)3)20(17,18)16-7-5-6-8-16/h9-11H,5-8H2,1-4H3 |
Clé InChI |
FYHQUUAOAMFUJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC |
SMILES canonique |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)




![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



